5-Fluoropentanoic acid
Overview
Description
5-Fluoropentanoic acid is an organic compound with the molecular formula C5H9FO2. It is a fluorinated derivative of pentanoic acid, where a fluorine atom is substituted at the fifth carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropentanoic acid can be achieved through several methods. One common approach involves the fluorination of pentanoic acid derivatives. For instance, the reaction of pentanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing advanced fluorinating agents and catalysts to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound to fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed in substitution reactions.
Major Products
The major products formed from these reactions include fluorinated alcohols, amines, and other substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Fluoropentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its effects on biological systems, particularly in enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoropentanoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The fluorine atom’s presence enhances the compound’s reactivity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Fluoroacetate: Another fluorinated carboxylic acid with similar properties but different applications.
4-Fluorothreonine: A fluorinated amino acid with distinct biological activities.
(2R,3S,4S)-Trihydroxy-5-fluoropentanoic acid: A structurally related compound with unique biochemical properties.
Uniqueness
5-Fluoropentanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoropentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQFZAGVJOGELX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCF)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961103 | |
Record name | 5-Fluoropentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407-75-0 | |
Record name | 5-Fluorovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoropentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-FP acts as a mechanism-based inactivator of GABA-T. [] It binds to the enzyme's active site in its pyridoxal phosphate form. [] The enzyme then removes the gamma proton of 5-FP, which is a rate-determining step. [] This leads to a series of reactions culminating in the irreversible inactivation of the enzyme and the release of a fluoride ion. [] As GABA-T is responsible for the breakdown of the neurotransmitter GABA, its inhibition by 5-FP leads to an increase in GABA concentration in the brain. []
A: Compound 6, synthesized from 5-FP, is also a mechanism-based inactivator of GABA-T. [] It demonstrates a 50-fold higher binding affinity to GABA-T compared to 5-FP. [] Inactivation by compound 6 does not involve transamination and requires five molecules of the compound to inactivate one enzyme molecule, with a concomitant release of five fluoride ions. [] This indicates that for each inactivation event, four molecules of compound 6 are converted to a product. []
A: Introducing a phenyl group at the 3-position of 5-FP, creating (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acid (1a and 1b), results in competitive, reversible inhibition of GABA-T but not time-dependent inactivation. [] These compounds do not undergo transamination or fluoride ion elimination by GABA-T. [] Interestingly, 1a and 1b demonstrate selectivity for GABA-T over GAD, with no detectable inhibition of GAD even at concentrations 40 times the Ki of 5-FP for GAD. []
A: Studies have shown that some conformationally rigid analogues of 4-amino-5-halopentanoic acids, such as (+)-7, (-)-9, (+)-10, and (+)-15, can inactivate GABA-T, albeit with lower potency than their open-chain counterparts. [] For example, the fluorinated analogue 7 inactivates GABA-T at a rate 15 times slower than the open-chain analogue, 4-amino-5-fluoropentanoic acid (3a). [] Interestingly, while inactivation by 3a releases one fluoride ion, inactivation by 7 releases 148 fluoride ions, indicating different inactivation mechanisms. []
A: The observation of a deuterium isotope effect of 3.3 with [3-(2)H]-10 during GABA-T inactivation suggests that the cleavage of the C-H bond at the 3-position is a rate-determining step in the inactivation mechanism. [] This observation, along with the comparable inactivation rate constants for fluoro- and bromo-substituted analogues, further supports that the cleavage of the C-X bond (where X is the halogen) is not the rate-limiting factor in the inactivation process. []
A: Yes, 5-FP has been successfully utilized as a tool to study phytochrome synthesis. Studies have shown that pretreatment of etiolated seedlings with 5-FP inhibits both the initial synthesis and resynthesis of phytochrome in various plant species, including peas, corn, and oats. [] This inhibition correlates with a reduction in chlorophyll content, suggesting a link between 5-FP's effects on transaminase activity and chlorophyll biosynthesis. []
A: Research has explored the potential link between greening and light-enhanced glycoalkaloid accumulation in potato tubers using 5-FP. Treatment with 5-FP successfully inhibited chlorophyll accumulation but did not significantly impact light-enhanced glycoalkaloid accumulation. [] This suggests that there is no direct metabolic link between chlorophyll and glycoalkaloid biosynthesis in potato tubers. []
A: While not directly used to induce apoptosis, 5-FP derivatives like N-[(1,3-dimethylindole-2-carbonyl)-valinyl]-3-amino-4-oxo-5-fluoropentanoic acid have been studied for their ability to inhibit caspases, which are central executioners of apoptosis. In a mouse model with cardiac-restricted TNF overexpression (MHCsTNF), this caspase inhibitor effectively reduced cardiac myocyte apoptosis and attenuated adverse cardiac remodeling. [] This suggests a potential role for caspase inhibitors in mitigating heart failure progression.
A: Research suggests that caspase inhibitors might offer protection against liver injury. In a model of Fas-mediated liver injury, N-[(1,3-dimethylindole-2-carbonyl)-valinyl]-3-amino-4-oxo-5-fluoropentanoic acid effectively inhibited caspase activity, reduced apoptosis, and improved survival rates. [] This protection was observed even when the inhibitor was administered after the injury-inducing agent, highlighting its potential therapeutic value.
A: Studies have explored the role of N-[(1,3-dimethylindole-2-carbonyl)-valinyl]-3-amino-4-oxo-5-fluoropentanoic acid in a rat model of alcohol-induced liver sensitization to LPS. Results showed that the caspase inhibitor effectively blocked LPS-induced increases in liver enzymes, reduced the number of apoptotic cells, and prevented liver necrosis. [] This suggests that caspase inhibition could be a potential strategy to mitigate the harmful effects of alcohol and LPS on the liver.
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